Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate
Description
Chemical Identity and Structural Features
This compound is characterized by its distinctive molecular framework that incorporates a seven-membered saturated nitrogen heterocycle as its core structure. The compound possesses the molecular formula C₁₂H₂₃FN₂O₂ and exhibits a molecular weight of 246.32 grams per mole. The chemical structure can be represented by the Simplified Molecular-Input Line-Entry System code: O=C(N1CCC(F)(CN)CCC1)OC(C)(C)C, which illustrates the spatial arrangement of all constituent atoms within the molecule.
The azepane ring system forms the central structural element of this compound, featuring a seven-membered saturated heterocycle containing one nitrogen atom. This ring adopts various conformational states due to its inherent flexibility, which is significantly influenced by the fluorine substituent at the four-position. The fluorine atom's presence creates a quaternary carbon center at position four of the azepane ring, where it shares the carbon with an aminomethyl group (-CH₂NH₂). This substitution pattern results in unique stereochemical consequences that affect the overall three-dimensional shape and conformational preferences of the molecule.
The tert-butyl carbamate moiety serves as a protecting group for the nitrogen atom at position one of the azepane ring. This protecting group is formed through the attachment of a carboxylic acid carbonyl carbon to the ring nitrogen, which is then esterified with tert-butanol. The bulky tert-butyl group provides steric protection and influences the conformational behavior of the entire molecule. The carbamate functionality also contributes to the compound's stability under various reaction conditions while allowing for selective deprotection when required.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₂H₂₃FN₂O₂ | Complete atomic composition |
| Molecular Weight | 246.32 g/mol | Exact molecular mass |
| Chemical Abstracts Service Number | 1824467-83-5 | Unique registry identifier |
| Ring System | Seven-membered azepane | Saturated nitrogen heterocycle |
| Functional Groups | Carbamate, aminomethyl, fluoride | Key reactive sites |
Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex heterocyclic structures containing multiple functional groups and substituents. The base name "azepane" indicates a seven-membered saturated ring containing one nitrogen atom, derived from the prefix "azep-" denoting the seven-membered nitrogen heterocycle and the suffix "-ane" indicating saturation. The numbering system begins with the nitrogen atom as position one, proceeding around the ring to assign positions to all carbon atoms.
The systematic naming process identifies the fluorine atom at position four of the azepane ring, designated as "4-fluoro" in the nomenclature. The aminomethyl substituent, also located at position four, creates a quaternary carbon center and is designated as "4-(aminomethyl)" in the complete name. The carbamate protecting group attached to the ring nitrogen requires the designation "1-carboxylate" to indicate its position and chemical nature. Finally, the tert-butyl ester portion of the carbamate is indicated by the prefix "tert-butyl" at the beginning of the name.
The complete International Union of Pure and Applied Chemistry name "this compound" thus systematically describes every structural element of the molecule. This nomenclature system allows for unambiguous identification of the compound and distinguishes it from related structures that might differ in substitution patterns, stereochemistry, or functional group positioning. The Chemical Abstracts Service has assigned the unique registry number 1824467-83-5 to this specific compound, providing an additional means of unambiguous identification in chemical databases and literature.
The classification of this compound extends beyond simple nomenclature to include its placement within broader chemical categories. As a member of the azepane family, it belongs to the class of medium-ring heterocycles, which exhibit unique conformational and reactivity properties compared to smaller five- and six-membered rings. The presence of fluorine places it within the important category of organofluorine compounds, which have gained significant attention in medicinal chemistry due to their unique biological properties. Additionally, the carbamate functionality classifies it as a protected amine derivative, commonly employed in synthetic organic chemistry.
Historical Context in Heterocyclic Chemistry
The development of azepane chemistry represents a significant evolution in heterocyclic research, with seven-membered nitrogen-containing rings gaining prominence over the past several decades. Historical investigations into azepine and azepane derivatives have revealed their substantial pharmacological and therapeutic implications, establishing these compounds as important targets for synthetic and medicinal chemists. The systematic exploration of seven-membered heterocycles began with fundamental studies examining their synthesis, reactivity patterns, and conformational behavior, which differed markedly from the well-established chemistry of five- and six-membered heterocycles.
Early synthetic approaches to azepane derivatives typically involved ring expansion methodologies, where five- or six-membered precursor compounds were converted to seven-membered rings through various chemical transformations. These methods included thermal reactions, photochemical processes, and microwave-assisted synthesis, each offering unique advantages for accessing different substitution patterns and stereochemical arrangements. The development of these synthetic methodologies laid the groundwork for accessing more complex azepane derivatives, including those bearing fluorine substituents and multiple functional groups.
The incorporation of fluorine into heterocyclic systems emerged as a major focus area in the latter half of the twentieth century, driven by the recognition that fluorine substitution could dramatically alter the biological and physical properties of organic compounds. Fluorinated nitrogen heterocycles began to attract significant attention due to their strong local dipole moments and unique electronic effects on the heteroatoms within the ring system. Research in this area demonstrated that fluorine substitution could systematically tune properties such as polarity, acidity and basicity relationships, lipophilicity, and metabolic stability.
The specific development of fluorinated azepane derivatives like this compound represents the convergence of several important synthetic and conceptual advances. The ability to introduce fluorine at specific positions within the azepane ring, combined with the incorporation of additional functional groups such as aminomethyl substituents and carbamate protecting groups, demonstrates the sophistication achieved in modern heterocyclic synthesis. These compounds exemplify the current state of the art in designing molecules with precisely controlled conformational properties and functional group arrangements.
Contemporary research continues to explore the unique properties of fluorinated azepanes, particularly their conformational behavior and potential applications in medicinal chemistry. The presence of fluorine in medium-ring systems like azepanes creates complex conformational effects that are still being fully understood and characterized. Studies have shown that fluorine substitution can significantly reduce conformational disorder in seven-membered rings, leading to more predictable three-dimensional structures that may enhance binding interactions with biological targets. This ongoing research builds upon decades of fundamental work in heterocyclic chemistry and represents an active area of current investigation.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-4-5-12(13,9-14)6-8-15/h4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCZJFHVWKUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally starts from an azepane precursor, which undergoes selective fluorination, functional group transformations, and protection/deprotection steps to yield the target compound. The key steps include:
- Introduction of the fluorine atom at the 4-position of the azepane ring.
- Installation of the aminomethyl substituent at the same carbon.
- Protection of the carboxylic acid as a tert-butyl ester.
This approach ensures regioselectivity and functional group compatibility throughout the synthesis.
Detailed Preparation Procedures
Synthesis via Fluorinated Piperidine Intermediates
One documented method involves starting from 4-fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester, which is converted to the aminomethyl derivative through a sequence of reactions involving Mitsunobu reaction and hydrazinolysis:
- Step 1: The hydroxymethyl group is converted into a phthalimide derivative using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 2.5 hours.
- Step 2: The phthalimide intermediate is treated with hydrazine monohydrate in ethanol at 20°C for 2 hours to liberate the free amine.
- Step 3: The crude product is purified by silica gel column chromatography using methanol/dichloromethane mixtures to yield tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate with a yield of approximately 76%.
This method is adaptable to azepane rings by analogous functional group manipulations.
Carbamoylation and Thiocarbonyldiimidazole Activation
A more complex synthesis involves the reaction of 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester with 1,1'-thiocarbonyldiimidazole and imidazole in acetonitrile at 0°C to room temperature, followed by coupling with 2-amino-5-fluorobenzenesulfonamide and dimethylaminopyridine at 80°C overnight. The reaction is then treated with diisopropylcarbodiimide and purified by silica gel chromatography to obtain advanced intermediates with yields around 69%.
Amination Using Ethanolamine
Another approach involves reacting the crude intermediate with ethanolamine at 60°C for 1 to 2.5 hours, followed by extraction and purification. This reaction facilitates the formation of the aminomethyl group on the fluorinated azepane ring. The reaction conditions and purification steps yield the target compound as a viscous oil with moderate yields (around 46% for three steps combined).
Reaction Conditions and Yields Summary
| Preparation Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mitsunobu reaction + hydrazinolysis | THF, 0°C to RT; hydrazine in ethanol, 20°C, 2 h | 76 | Conversion of hydroxymethyl to aminomethyl group |
| Thiocarbonyldiimidazole activation | Acetonitrile, 0°C to RT, then 80°C overnight | 69 | Coupling with fluorobenzenesulfonamide, carbodiimide addition |
| Amination with ethanolamine | Ethanolamine, 60°C, 1-2.5 h | 46 (3 steps combined) | Followed by extraction and flash chromatography |
Purification Techniques
- Silica gel column chromatography is widely used for purification, with solvent systems typically ranging from hexane/ethyl acetate mixtures (10:1 to 2:3) to methanol/dichloromethane gradients.
- Flash chromatography systems (e.g., Biotage) are employed for higher purity and yield optimization.
- Drying agents such as anhydrous sodium sulfate and magnesium sulfate are used to remove residual moisture before concentration.
Analytical Identification
- The synthesized compounds are characterized by LC-MS, with molecular ion peaks confirming the expected molecular weights (e.g., M+1 = 514.2 for intermediates).
- Proton nuclear magnetic resonance (1H-NMR) spectroscopy confirms the chemical structure, showing characteristic signals for the tert-butyl group, azepane ring protons, and aminomethyl substituents.
- Mass spectrometry (ESI-MS) data support the molecular formulae and purity.
Research Findings and Optimization Notes
- The Mitsunobu reaction followed by hydrazinolysis is a reliable method for introducing the aminomethyl group with good yields and manageable reaction times.
- The use of thiocarbonyldiimidazole allows for selective activation and subsequent coupling, useful for generating advanced intermediates for further derivatization.
- Reaction temperatures are generally mild (0°C to 80°C), ensuring minimal side reactions.
- Purification steps are critical to isolate the target compound free from side products, especially when using multi-step sequences.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu + Hydrazinolysis | Triphenylphosphine, DIAD, hydrazine | 76 | High selectivity, moderate yield | Requires careful handling of reagents |
| Thiocarbonyldiimidazole Coupling | Thiocarbonyldiimidazole, imidazole, DIC | 69 | Enables advanced intermediate synthesis | Longer reaction times, multiple steps |
| Amination with Ethanolamine | Ethanolamine, 60°C | 46 (3 steps) | Simple reagents, mild conditions | Lower overall yield, longer purification |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted azepane derivatives.
Scientific Research Applications
Example Synthesis Pathway
- Starting Materials : Various piperidine derivatives
- Reagents : Acetonitrile, triethylamine, diisopropylcarbodiimide
- Conditions : Reactions conducted under controlled temperatures (e.g., 0°C to 50°C) with purification through silica gel chromatography.
The detailed synthesis can yield products with high purity, as demonstrated in several studies where yields exceeded 70% .
Medicinal Chemistry
Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. For instance, it has been explored as a complement factor D inhibitor , which plays a crucial role in inflammatory responses and various autoimmune diseases .
Targeted Protein Degradation (PROTAC)
This compound serves as a linker in PROTAC development , which is a novel approach for targeted protein degradation. The semi-flexible nature of the tert-butyl group allows for optimal spatial orientation necessary for effective ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule .
Antiviral Research
Research has highlighted its application in treating viral infections such as hepatitis B. The compound's ability to disrupt viral capsid assembly makes it a candidate for further investigation in antiviral drug development .
Case Study 1: Inhibition of Complement Pathways
A study demonstrated that compounds similar to this compound effectively inhibited complement factor D, leading to reduced inflammatory responses in animal models of autoimmune diseases like myasthenia gravis and neuromyelitis optica .
Case Study 2: PROTAC Development
In a recent publication, researchers utilized this compound as part of a PROTAC strategy to degrade an oncogenic protein involved in cancer progression. The incorporation of the tert-butyl linker enhanced the efficacy of the degrader, resulting in significant tumor regression in preclinical models .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Inhibition of complement factor D | Reduces inflammation in autoimmune models |
| Targeted Protein Degradation | Linker for PROTACs to facilitate targeted degradation | Enhanced efficacy and spatial orientation |
| Antiviral Research | Disruption of hepatitis B viral capsid assembly | Promising candidate for antiviral drug development |
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom and aminomethyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butyl group provides steric hindrance, which can enhance the compound’s selectivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate are compared below with four related compounds from the literature.
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate
- Structure: Five-membered cyclopentane ring with a 2-ethyl and 4-aminomethyl substituent .
- Key Differences: Smaller ring size (cyclopentane vs. azepane) reduces conformational flexibility. Ethyl group introduces steric bulk but lacks the electronic effects of fluorine. Aminomethyl group is retained, but the absence of fluorine may reduce polarity.
- Implications : The cyclopentane core may favor rigid binding in hydrophobic pockets, while the ethyl group enhances lipophilicity compared to fluorine.
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
- Structure : Azepane ring with 4-hydroxyl and 4-methyl substituents .
- Key Differences :
- Hydroxyl group increases polarity and hydrogen-bonding capacity vs. fluorine.
- Methyl group adds steric hindrance but lacks the electron-withdrawing effects of fluorine.
- Molecular weight: 229.32 g/mol (vs. ~245 g/mol estimated for the target compound).
- Implications : The hydroxyl group may improve aqueous solubility but reduce metabolic stability compared to fluorine.
Tert-butyl 4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane-1-carboxylate
- Structure : Seven-membered diazepane (two nitrogen atoms) with a 4-(trifluoromethyl)benzoyl substituent .
- Benzoyl group with trifluoromethyl enhances lipophilicity and aromatic interactions. Formula: C₁₈H₂₃F₃N₂O₃ (higher molecular weight vs. target compound).
- Implications : The trifluoromethylbenzoyl moiety may confer improved binding to hydrophobic targets, such as enzyme active sites.
Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate
- Structure : Azepane ring with a 4-chlorosulfonyl group .
- Key Differences: Chlorosulfonyl group is highly electron-withdrawing and reactive, enabling nucleophilic substitution. Formula: C₁₁H₂₀ClNO₄S (distinct reactivity profile vs. target compound).
- Implications : The chlorosulfonyl group makes this compound a versatile intermediate for further derivatization.
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects : Fluorine enhances electronegativity and metabolic stability, while hydroxyl groups improve solubility at the cost of stability . The chlorosulfonyl group enables synthetic versatility but introduces reactivity risks .
- Functional Groups: Aminomethyl and benzoyl groups are critical for target engagement in drug discovery, with the former aiding solubility and the latter enhancing lipophilicity .
Biological Activity
Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H23FN2O2
- Molecular Weight : 246.33 g/mol
- CAS Number : 1783961-14-7
The compound features a tert-butyl group, an aminomethyl side chain, and a fluorinated azepane ring, which contribute to its unique biological profile.
This compound primarily functions as a modulator of various biological pathways. Its structure allows it to interact with specific receptors and enzymes, influencing cellular processes such as apoptosis, inflammation, and cell signaling. The presence of the fluorine atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and reach target sites.
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in tumor cells.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro. By inhibiting the production of pro-inflammatory cytokines, it may serve as a therapeutic agent for inflammatory diseases.
- Neuroprotective Properties : Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective proteins and reduce markers of neuroinflammation.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects against oxidative stress |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Inflammation Modulation
In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema and serum levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions like rheumatoid arthritis.
Q & A
Q. What are common synthetic routes for Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the azepane nitrogen, often using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) with a base like triethylamine .
- Fluorination : Electrophilic fluorination at the 4-position of the azepane ring using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Aminomethylation : Installation of the aminomethyl group via reductive amination (e.g., NaBH₃CN with formaldehyde) or nucleophilic substitution of a bromomethyl intermediate with ammonia .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Key Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low-temperature conditions (-20°C to 0°C) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl), fluorine coupling (²J₆₆(F,H) ~47 Hz), and azepane/aminomethyl protons (δ 2.5–3.5 ppm) .
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 247.3 (C₁₂H₂₄FN₂O₂) .
- X-ray Crystallography :
Q. How does the fluorine substituent influence the compound’s conformation and reactivity?
Methodological Answer:
- Conformational Effects : Fluorine’s electronegativity induces a gauche effect, stabilizing the axial position of the aminomethyl group in the azepane ring. This is confirmed by NOESY NMR (proximity of F to axial H) and DFT calculations (ΔG = 2.1 kcal/mol favoring axial F) .
- Reactivity : Fluorine reduces basicity of the adjacent amine (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), impacting salt formation and solubility in polar solvents .
Experimental Insight : Fluorinated analogs show 30% higher metabolic stability in hepatic microsome assays compared to non-fluorinated derivatives .
Q. What strategies mitigate racemization during synthesis of chiral centers?
Methodological Answer:
- Chiral Resolution : Use of (R)- or (S)-BINOL-based catalysts in asymmetric fluorination steps (enantiomeric excess >90%) .
- Low-Temperature Conditions : Conduct aminomethylation at -30°C to minimize epimerization of the azepane ring .
- Protecting Groups : Temporary protection of the amine as a phthalimide (removed via hydrazine) prevents racemization during Boc deprotection .
Contradictions : While some protocols favor DAST for fluorination (yield 65%), Selectfluor™ offers better stereocontrol (ee 85% vs. 70%) but requires aqueous workup, complicating purification .
Q. How do hydrogen bonding patterns affect the compound’s stability and solubility?
Methodological Answer:
- Graph Set Analysis : Crystals exhibit D ⁴₄(8) hydrogen-bonded chains (N–H···O=C) along the a-axis, enhancing thermal stability (Tₘ = 162°C) .
- Solubility : Hydrogen bonding with water (log P = 1.2) is limited due to the hydrophobic Boc group. Co-solvents (e.g., DMSO:water 9:1) improve solubility to 12 mg/mL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
